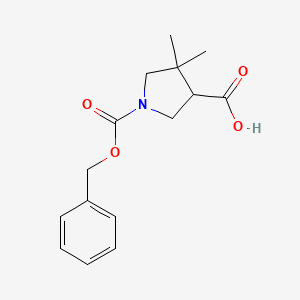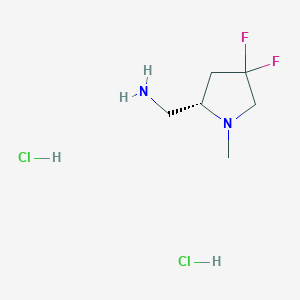![molecular formula C7H16ClNO B6307174 [(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride CAS No. 2068138-08-7](/img/structure/B6307174.png)
[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride (MPH) is an organic compound with a wide range of applications in scientific research. MPH is a colorless, odorless, and crystalline solid with a melting point of 153-154 °C and a molecular weight of 173.6 g/mol. It is a chiral compound, with the (3R,6S) configuration being the most common form. MPH acts as a chiral auxillary in asymmetric synthesis, and is also used as an intermediate in the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
The primary target of [(3R,6S)-6-methylpiperidin-3-yl]methanol hydrochloride is the Orexin receptor . This receptor plays a crucial role in the regulation of sleep and wakefulness .
Mode of Action
The compound acts as a potent dual Orexin receptor antagonist . It binds to the Orexin receptors, blocking their activation and thus inhibiting the effects of Orexin, a neuropeptide that promotes wakefulness .
Biochemical Pathways
The compound affects the Orexinergic system , which is involved in the regulation of sleep-wake cycles . By antagonizing the Orexin receptors, it can suppress the wake-promoting effects of Orexin, potentially leading to sleep induction .
Pharmacokinetics
The compound is synthesized via a practical crystallization-induced dynamic resolution, which may influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
As a result of its action, this compound can induce sleep by inhibiting the wake-promoting effects of Orexin . This makes it a potential candidate for the treatment of sleep disorders .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride in laboratory experiments include its low cost, easy availability, and its ability to act as a chiral auxillary in asymmetric synthesis. It is also relatively stable and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is its limited solubility in water and other solvents, which can make it difficult to use in some applications.
Direcciones Futuras
There are a variety of potential future directions for research on [(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride. One potential direction is the development of new methods for synthesizing this compound in order to reduce cost and improve efficiency. Another potential direction is the study of the biochemical and physiological effects of this compound in order to better understand its mechanism of action. Additionally, further research could be done to explore the potential applications of this compound in the synthesis of pharmaceuticals and agrochemicals. Finally, further research could be done to explore the potential of this compound as a chiral auxillary for asymmetric synthesis.
Métodos De Síntesis
[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride can be synthesized using a variety of methods, depending on the desired product. One common method is the reaction of piperidine and methyl bromide, which yields the desired this compound in a two-step process. The first step involves the reaction of piperidine and methyl bromide, followed by the hydrolysis of the resulting product with hydrochloric acid. This method is relatively simple and cost-effective, and can be used to synthesize this compound in large quantities.
Aplicaciones Científicas De Investigación
[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride is widely used in scientific research due to its chiral nature. It is used as a chiral auxillary in asymmetric synthesis, and is also used as an intermediate in the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals. This compound has been used in research on the synthesis of chiral drugs, such as the anticonvulsant drug topiramate. It has also been used in research on the synthesis of agrochemicals, such as the insecticide thiamethoxam.
Propiedades
IUPAC Name |
[(3R,6S)-6-methylpiperidin-3-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-2-3-7(5-9)4-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNSDDLUAVIRTL-UOERWJHTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-t-Butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B6307099.png)
![(R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine 2HCl](/img/structure/B6307105.png)



![t-Butyl 2-methyl-2,5,8-triazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6307143.png)
![t-Butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride](/img/structure/B6307145.png)
![Methyl[(oxan-3-yl)methyl]amine HCl](/img/structure/B6307148.png)


![[(3S)-Oxan-3-yl]methanamine HCl](/img/structure/B6307166.png)

![(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-ylpiperidin-3-amine HCl](/img/structure/B6307186.png)